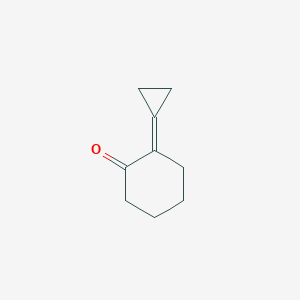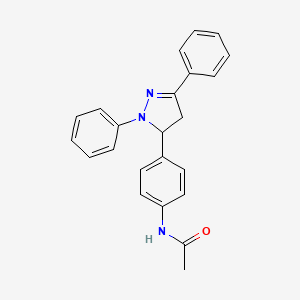
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a diphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under acidic conditions, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- N,1-Diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives
Uniqueness
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide stands out due to its unique combination of a diphenyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
10179-72-3 |
|---|---|
Fórmula molecular |
C23H21N3O |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27) |
Clave InChI |
FBCPAUQAXBOKHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


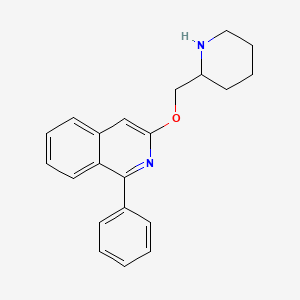
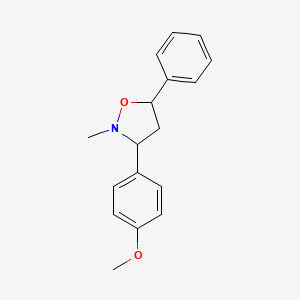
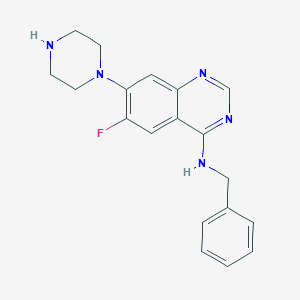

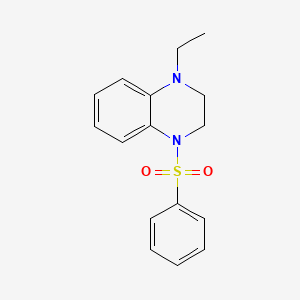


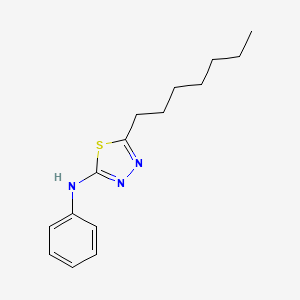
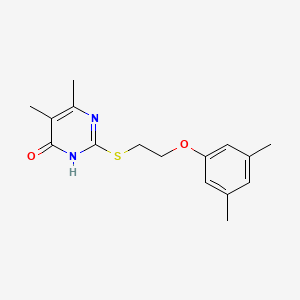
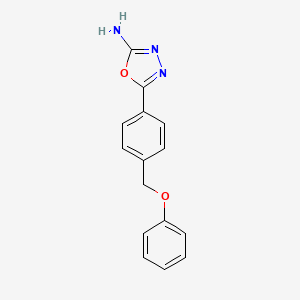
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

